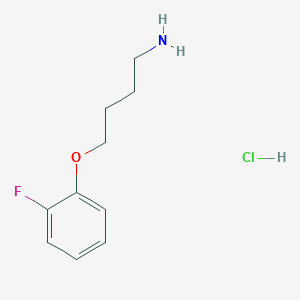

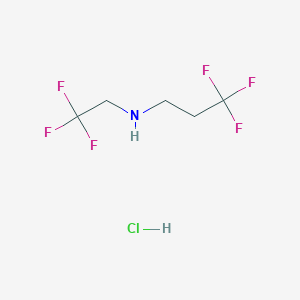

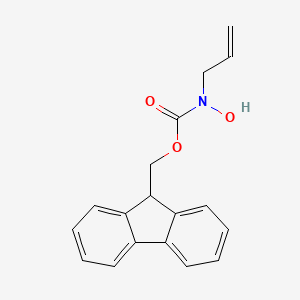

4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Descripción general

Descripción

4-(2-Fluorophenoxy)butan-1-amine hydrochloride, also known as 4-FPBH, is a fluorinated phenoxybutanamine derivative with a wide range of applications in scientific research. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. 4-FPBH has also been investigated for its potential as a therapeutic agent for treating depression, anxiety, and other mood disorders.

Aplicaciones Científicas De Investigación

Pharmacological Properties of Phenolic Compounds

Phenolic compounds, such as p-Coumaric acid and its conjugates, exhibit a wide range of biological activities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other therapeutic effects. The study by Pei et al. (2016) highlights the significance of conjugation in enhancing the biological activities of phenolic compounds, although challenges remain regarding their low absorption despite high activity Pei et al., 2016.

Applications in Organic Synthesis

Functionalized clays, such as metal cation-exchanged montmorillonite and fluor-tetrasilicic mica, have been used as catalysts in organic synthesis, including the rearrangement of alkyl phenyl ethers and the alkylation of phenols. Tateiwa and Uemura (1997) review various organic syntheses facilitated by these catalysts, demonstrating their potential in selective synthesis processes Tateiwa & Uemura, 1997.

Sorption and Removal of Contaminants

The sorption behaviors of phenoxy herbicides, including studies on their interactions with soil and organic matter, provide insights into environmental remediation techniques. Werner et al. (2012) review the sorption of 2,4-D and other phenoxy herbicides, emphasizing the role of soil organic matter and iron oxides as relevant sorbents Werner et al., 2012.

Amine-Functionalized Sorbents for PFAS Removal

Amine-containing sorbents offer alternative solutions for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. Ateia et al. (2019) critically analyze the development and application of amine-containing sorbents for PFAS removal, pointing to the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in their effectiveness Ateia et al., 2019.

Corrosion Inhibition by Carbohydrate Polymers

Carbohydrate polymers, including chitosan, have been employed as corrosion inhibitors for metal substrates. Umoren and Eduok (2016) discuss the mechanisms of protection offered by these polymers, emphasizing their potential in metal protection applications through chelation and coordinate bonding Umoren & Eduok, 2016.

Propiedades

IUPAC Name |

4-(2-fluorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVFZHTXZCGWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

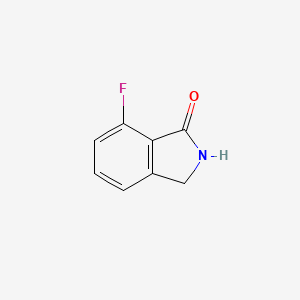

![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

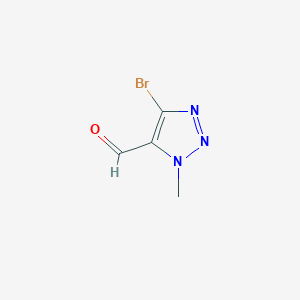

![tert-Butyl 7-oxo-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B1446762.png)

![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1446764.png)

![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)

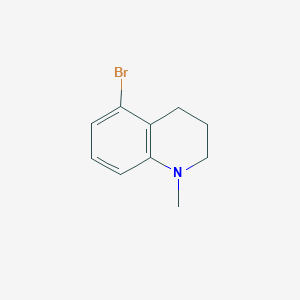

![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)